

Spectroscopic and Synthetic Profile of L-Leucyl-L-valinamide: A Technical Overview

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Compound of Interest

Compound Name: *L-Leucyl-L-valinamide*

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This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **L-Leucyl-L-valinamide**, a dipeptide amide of interest to researchers and professionals in the fields of biochemistry and drug development. While specific, experimentally-derived spectroscopic data for **L-Leucyl-L-valinamide** is not readily available in publicly accessible databases, this document outlines the expected spectral characteristics and provides standardized experimental protocols for its synthesis and analysis.

Spectroscopic Data Analysis

The following tables present predicted and representative data for **L-Leucyl-L-valinamide** based on the known spectral characteristics of its constituent amino acids, L-leucine and L-valine, and general principles of NMR and mass spectrometry for dipeptides. These tables are intended to serve as a reference for researchers in the analysis of experimentally obtained data.

Table 1: Predicted ^1H NMR Chemical Shifts for **L-Leucyl-L-valinamide**

Proton	Leucine Residue (ppm)	Valine Residue (ppm)
α -CH	~ 4.2 - 4.5	~ 4.0 - 4.3
β -CH ₂	~ 1.5 - 1.8	-
γ -CH	~ 1.4 - 1.7	~ 2.0 - 2.3
δ -CH ₃	~ 0.9	~ 0.9 - 1.0
Amide NH	~ 7.5 - 8.5	~ 7.5 - 8.5
Amide NH ₂	~ 7.0 - 7.8	~ 7.0 - 7.8

Note: Chemical shifts are referenced to a standard internal solvent peak and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for **L-Leucyl-L-valinamide**

Carbon	Leucine Residue (ppm)	Valine Residue (ppm)
Carbonyl (C=O)	~ 173 - 176	~ 174 - 177
α -C	~ 52 - 55	~ 58 - 61
β -C	~ 40 - 43	~ 30 - 33
γ -C	~ 24 - 27	~ 18 - 20
δ -C	~ 21 - 24	-

Note: These are approximate chemical shifts and are subject to variation based on experimental parameters.

Table 3: Mass Spectrometry Data for **L-Leucyl-L-valinamide**

Parameter	Value
Molecular Formula	C ₁₁ H ₂₃ N ₃ O ₂
Molecular Weight	229.32 g/mol
Predicted [M+H] ⁺	230.1863
Predicted [M+Na] ⁺	252.1682

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **L-Leucyl-L-valinamide** are provided below. These protocols are based on established procedures for dipeptide amide synthesis and characterization.

Synthesis of L-Leucyl-L-valinamide

A common method for the synthesis of dipeptide amides is solution-phase peptide coupling.^[1] This involves the activation of the carboxylic acid of the N-terminally protected first amino acid and subsequent reaction with the free amine of the C-terminally protected second amino acid.

Materials:

- N-terminally protected L-leucine (e.g., Boc-L-leucine)
- L-valinamide
- Coupling agent (e.g., DCC, HBTU)
- Base (e.g., DIPEA)
- Solvent (e.g., DMF, DCM)
- Deprotection agent (e.g., TFA)

Procedure:

- Dissolve N-protected L-leucine and a coupling agent in an appropriate solvent.

- Add a base to the reaction mixture.
- Add L-valinamide to the activated L-leucine solution.
- Stir the reaction at room temperature until completion, monitored by TLC.
- Purify the protected dipeptide by column chromatography.
- Remove the N-terminal protecting group using a suitable deprotection agent.
- Purify the final product, **L-Leucyl-L-valinamide**, by recrystallization or chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of peptides.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)
- NMR tubes

Sample Preparation:

- Dissolve a small amount of **L-Leucyl-L-valinamide** in a deuterated solvent (e.g., DMSO-d₆, D₂O).
- Add a small amount of a reference standard (e.g., TMS).

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra at a constant temperature.
- Process the data using appropriate software.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and confirm the identity of the synthesized peptide.

Instrumentation:

- Mass Spectrometer (e.g., ESI-MS, MALDI-TOF)

Sample Preparation:

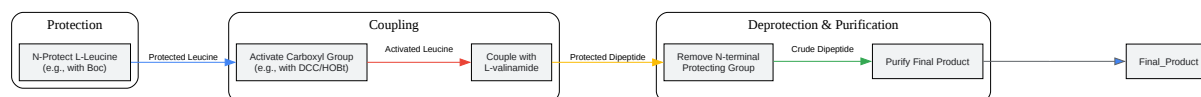
- Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

Data Acquisition:

- Infuse the sample into the mass spectrometer.
- Acquire the mass spectrum in positive ion mode.

Visualizing the Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of a dipeptide amide like **L-Leucyl-L-valinamide**.



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References

- 1. pubs.acs.org [pubs.acs.org]

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